
Salbutamol-D3: A Technical Overview for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Salbutamol-D3

Cat. No.: B1282054 Get Quote

For researchers, scientists, and professionals in drug development, Salbutamol-D3 serves as

a critical analytical tool. This deuterated analog of Salbutamol is primarily utilized as an internal

standard for the precise quantification of Salbutamol in biological matrices. This guide provides

an in-depth look at its core properties, analytical applications, and the biochemical pathways it

influences.

Core Physicochemical Properties
Salbutamol-D3, also known as (±)-Albuterol-d3, is a stable isotope-labeled version of

Salbutamol. The deuterium labeling provides a distinct mass signature, making it an ideal

internal standard for mass spectrometry-based assays.

Property Value Source(s)

CAS Number 1219798-60-3 [1][2][3][4][5]

Molecular Formula C₁₃H₁₈D₃NO₃

Molecular Weight 242.33 g/mol

Synonyms

(±)-Albuterol-d3, (±)-

Salbutamol-d3, DL-

Salbutamol-d3

β2-Adrenergic Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1282054?utm_src=pdf-interest
https://www.benchchem.com/product/b1282054?utm_src=pdf-body
https://www.benchchem.com/product/b1282054?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-CEB22-adrenergic-receptor-agonists-and-how-do-they-work
https://www.dshs-koeln.de/fileadmin/redaktion/Institute/Biochemie/PDF/Proceedings/Proceedings_15/15_pp_89-96.pdf
http://www.latamjpharm.org/resumenes/41/3/LAJOP_41_3_1_6.pdf
https://www.researchgate.net/publication/291975300_Direct_quantification_of_salbutamol_in_human_urine_by_means_of_LC-MSMS
https://en.wikipedia.org/wiki/Beta2-adrenergic_agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salbutamol is a short-acting β2-adrenergic receptor agonist. Upon binding, it activates the β2-

adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling

cascade that leads to the relaxation of smooth muscle, particularly in the airways. The key

steps are the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The

subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A

(PKA) and other downstream effectors, resulting in smooth muscle relaxation.
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Caption: β2-Adrenergic Receptor Signaling Cascade.

In some cellular contexts, such as gastric cancer cells, Salbutamol has been shown to promote

tumorigenesis through the β2-AR/ERK/EMT pathway.

Experimental Protocols: Quantification of
Salbutamol using Salbutamol-D3
Salbutamol-D3 is extensively used as an internal standard in liquid chromatography-tandem

mass spectrometry (LC-MS/MS) methods for the accurate quantification of Salbutamol in

biological samples like plasma and urine.

General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Salbutamol.
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Caption: LC-MS/MS Quantification Workflow.

Detailed Methodology for Plasma Samples
This protocol is adapted from a validated LC-MS/MS method for the determination of

Salbutamol in human plasma.

1. Sample Preparation (Protein Precipitation):

To a 100 µL aliquot of human plasma, add a known concentration of Salbutamol-D3 as the

internal standard.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

Column: A C18 column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm) is typically used.

Mobile Phase: An isocratic mobile phase consisting of methanol and water (often with

additives like ammonium acetate and formic acid) is employed.

Flow Rate: A typical flow rate is 0.5 mL/min.

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Precursor → Product Ion Transitions:

Salbutamol: m/z 240.1 → 148.1

Salbutamol-D3: m/z 243.1 → 151.0

4. Quantification:

A calibration curve is constructed by plotting the peak area ratio of Salbutamol to

Salbutamol-D3 against the concentration of Salbutamol standards.
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The concentration of Salbutamol in the unknown samples is then determined from this

calibration curve.

Methodology for Urine Samples
For urine samples, a "dilute-and-shoot" method can be employed, which simplifies the sample

preparation process.

1. Sample Preparation:

Fortify a urine sample with a known concentration of deuterated Salbutamol (e.g.,

Salbutamol-D3 or Salbutamol-D6).

Directly inject an aliquot (e.g., 10 µL) of the fortified urine into the LC-MS/MS system without

further extraction.

2. LC-MS/MS Conditions:

The LC and MS conditions are generally similar to those used for plasma analysis, with

adjustments to the gradient and MRM transitions as needed. For instance, suitable ion

transitions for Salbutamol and d6-Salbutamol in urine are m/z 240/148 and m/z 246/148,

respectively.

This simplified approach is often suitable for doping control analysis where high concentrations

of Salbutamol may be present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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